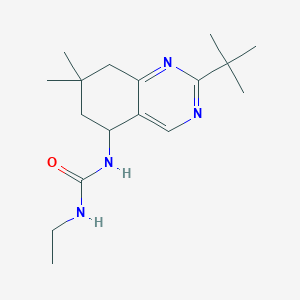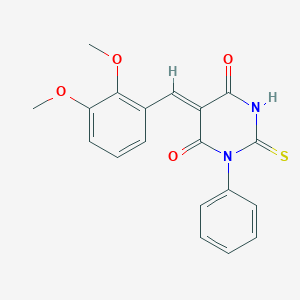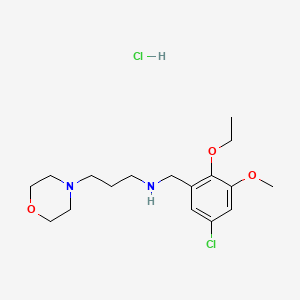![molecular formula C20H27N3O B6132047 3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6132047.png)
3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine, also known as FP-3, is a synthetic compound that has been studied for its potential use in scientific research. This compound has a unique chemical structure that makes it a promising candidate for various applications in the field of biochemistry and pharmacology.
科学研究应用
3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have a high affinity for certain receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein synthesis, and cell survival. By modulating the activity of this receptor, this compound may have an impact on various physiological and biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. For example, it has been shown to increase the release of certain neurotransmitters in the brain, such as dopamine and acetylcholine. It has also been shown to have antioxidant properties, which may be beneficial for the treatment of conditions such as oxidative stress and inflammation.
实验室实验的优点和局限性
One of the advantages of using 3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine in lab experiments is its high affinity for certain receptors in the brain. This makes it a useful tool for studying the function of these receptors and their role in various physiological processes. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for researchers.
未来方向
There are several potential future directions for research on 3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine. One area of interest is the development of new drugs for the treatment of neurological disorders. Another potential direction is the study of this compound's effects on other physiological and biochemical processes, such as inflammation and cell survival. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
Conclusion:
In conclusion, this compound is a synthetic compound that has been studied for its potential use in scientific research. Its unique chemical structure and high affinity for certain receptors in the brain make it a promising candidate for various applications in the field of biochemistry and pharmacology. While there are still many unanswered questions about the mechanism of action and potential applications of this compound, its potential for use in the development of new drugs and the study of various physiological and biochemical processes makes it an exciting area of research for scientists and researchers alike.
合成方法
The synthesis of 3-({4-[1-(2-furylmethyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine involves several steps, including the reaction of 1-(2-furylmethyl)-3-pyrrolidinylamine with 4-bromomethylpyridine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography. The synthesis of this compound is a complex process that requires expertise in organic chemistry and access to specialized equipment.
属性
IUPAC Name |
3-[[4-[1-(furan-2-ylmethyl)pyrrolidin-3-yl]piperidin-1-yl]methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-3-17(13-21-8-1)14-22-9-5-18(6-10-22)19-7-11-23(15-19)16-20-4-2-12-24-20/h1-4,8,12-13,18-19H,5-7,9-11,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBGBSMSEUKDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2CCN(C2)CC3=CC=CO3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(1S*,4S*)-2-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)
![2-[2-(1H-indol-3-yl)vinyl]-3-(3-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)

![3-[2-(2,6-difluorophenyl)ethyl]-1-[(5-methyl-3-isoxazolyl)carbonyl]piperidine](/img/structure/B6132045.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[4'-(aminomethyl)biphenyl-2-yl]methanol](/img/structure/B6132062.png)


